Zinc glycinate

Cat. No. B082644

Key on ui cas rn:

14281-83-5

M. Wt: 213.5 g/mol

InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04992494

Procedure details

Glycine zinc salt was prepared by the following procedure. Glycine (300 g; 4 moles) and 162.8 g (2 moles) of zinc oxide were put in a portable universal mixer and mixed for about 5 minutes. Then 162.8 g (34 moles) of water was added, and the mixing was continued for about 1 hour. Then, the mixture was dried at 110° C. to obtain glycine zinc salt as crystals. The crystals were mechanically pulverized and observed under a scanning electron microscope. When the largest particle among those particles which appeared in the visual field has a particle diameter of 10 micrometer, it was determined that the crystals had been finely pulverized to an average particle diameter of not more than 10 micrometers. The above pulverization to an average particle diameter of not more than 10 micrometers was effected by using a jet pulverizer, and the pulverization was repeated.

Name

Identifiers

|

REACTION_CXSMILES

|

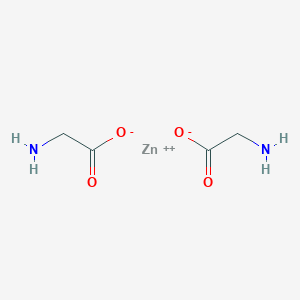

[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Zn+2:7].O>>[Zn+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

162.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Three

|

Name

|

|

|

Quantity

|

162.8 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Glycine zinc salt was prepared by the following procedure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed for about 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, the mixture was dried at 110° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |